5-Bromo-3-indoxyl-beta-D-galactopyranoside-6-sulfate sodium salt
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Overview
Description
5-Bromo-3-indoxyl-beta-D-galactopyranoside-6-sulfate sodium salt: is a chromogenic substrate used primarily in molecular biology and biochemistry. It is hydrolyzed by the enzyme β-galactosidase to produce a blue precipitate, which is useful for various assays and detection methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-indoxyl-beta-D-galactopyranoside-6-sulfate sodium salt typically involves the bromination of indoxyl followed by glycosylation with galactose derivatives. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the compound’s consistency and effectiveness in various applications .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The primary reaction is hydrolysis by β-galactosidase, which cleaves the glycosidic bond to release 5-Bromo-3-indoxyl.
Oxidation and Reduction: While not commonly involved in its primary use, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: β-galactosidase enzyme, typically in a buffered solution.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Produces 5-Bromo-3-indoxyl, which forms a blue precipitate.
Oxidation and Reduction: Depending on the conditions, various brominated indoxyl derivatives can be formed.
Scientific Research Applications
Mechanism of Action
The compound is hydrolyzed by β-galactosidase, which cleaves the glycosidic bond between the galactose and indoxyl moieties. This reaction releases 5-Bromo-3-indoxyl, which then undergoes oxidation to form a blue precipitate. The molecular target is the β-galactosidase enzyme, and the pathway involves the enzymatic hydrolysis followed by oxidation .
Comparison with Similar Compounds
5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside (X-Gal): Produces a blue precipitate but is less intense compared to 5-Bromo-3-indoxyl-beta-D-galactopyranoside-6-sulfate sodium salt.
5-Bromo-6-chloro-3-indoxyl-beta-D-galactopyranoside (Mag-Gal): Produces a red precipitate and is used for different staining applications.
Uniqueness: this compound is unique due to its high sensitivity and the intense blue color it produces, making it highly effective for various detection and assay methods .
Properties
Molecular Formula |
C14H15BrNNaO9S |
---|---|
Molecular Weight |
476.23 g/mol |
IUPAC Name |
sodium;[(3R,4R,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H16BrNO9S.Na/c15-6-1-2-8-7(3-6)9(4-16-8)24-14-13(19)12(18)11(17)10(25-14)5-23-26(20,21)22;/h1-4,10-14,16-19H,5H2,(H,20,21,22);/q;+1/p-1/t10?,11-,12+,13+,14+;/m0./s1 |
InChI Key |
DOGBBGMOQCPTKH-QGUIXOCFSA-M |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@@H]([C@H](C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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